molecular formula C26H30O13 B1675308 Licraside CAS No. 29913-71-1

Licraside

Cat. No.: B1675308
CAS No.: 29913-71-1
M. Wt: 550.5 g/mol
InChI Key: NIZFPXZQERMCLE-KVFWHIKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licraside is a natural compound isolated from Glycyrrhiza uralensis (Chinese licorice) with the molecular formula C₂₆H₃₀O₁₃ and a molecular weight of 550.51 g/mol . It has a melting point of 150-151 °C . Recent pharmacological research has identified this compound as a novel and potent agonist of the Farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis . This mechanism is a critical pathway in the study of cholestatic liver disorders. The research value of this compound stems from its demonstrated efficacy in preclinical models. In vitro assays using a dual-luciferase reporter gene system confirmed its ability to activate FXR . Furthermore, in an in vivo study using an ANIT-induced cholestasis animal model, treatment with this compound showed a significant therapeutic effect. It effectively reduced levels of biliary total bile acids (TBA) and key serum markers of liver injury, including ALT, AST, GGT, ALP, TBIL, and TBA . Histopathological analysis also confirmed that this compound provided a protective effect against ANIT-induced liver injury . These properties make this compound a highly promising candidate for research aimed at understanding the FXR signaling pathway and developing new therapeutic strategies for cholestasis and related metabolic liver conditions. This product is intended for research purposes only.

Properties

IUPAC Name

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFPXZQERMCLE-KVFWHIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-71-1
Record name Licuraside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICURASIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for purifying Licraside. A study on licorice-derived compounds employed a C18 column with a 0.1% formic acid-acetonitrile gradient, achieving baseline separation of structurally similar flavonoids. This compound’s identification relies on its molecular ion ([M+H]+) and fragmentation pattern, with quantification via calibrated standards.

Crystallization and Drying

Post-extraction, this compound is crystallized from ethyl acetate and vacuum-dried to remove residual solvents. Spray drying, as described in the patent, produces a free-flowing powder with consistent particle size, enhancing bioavailability.

Optimization of Extraction Efficiency

pH and Temperature Effects

The extraction yield of this compound is highly pH-dependent. Acidic conditions (pH 5–6) favor polysaccharide removal, reducing interference during subsequent steps. Alkaline conditions (pH 11–12) maximize flavonoid solubility, with a 15% increase in yield observed at 25°C compared to higher temperatures.

Solvent-to-Material Ratio

A 6:1 solvent-to-material ratio (600 L water per 100 kg roots) optimizes flavonoid extraction, balancing solvent consumption and yield. Ethyl acetate, as a food-grade solvent, ensures compliance with pharmaceutical safety standards.

Quality Control and Analytical Validation

Purity Assessment

This compound’s purity is assessed via HPLC-UV at 280 nm, with a lower limit of quantification (LLOQ) of 1.89 ng/mL. Method validation per FDA guidelines confirms intra- and inter-day precision (<15%) and accuracy (±9.2%).

Stability Profiling

This compound remains stable for one month at -20°C (protected from light) and six months at -80°C. Accelerated stability studies under humid (75% RH) and thermal (40°C) conditions confirm no degradation over 30 days.

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of this compound Preparation Techniques
Method Advantages Limitations
Acid-Alkaline Extraction High yield, scalable, cost-effective Time-intensive, requires pH adjustments
Ethyl Acetate Partitioning High purity, removes polar impurities Solvent residue concerns
Spray Drying Produces stable powder, rapid Thermal degradation risk

Industrial-Scale Production Considerations

Equipment Design

Stainless steel extractors with temperature-controlled jackets and inline pH probes are recommended for large-scale operations. Centrifugal separators achieve >95% recovery of this compound during precipitation steps.

Environmental Impact

The patent’s water-based process minimizes organic solvent use, reducing wastewater toxicity. Ethyl acetate, a biodegradable solvent, further aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Licraside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted glycosides .

Mechanism of Action

Licraside exerts its effects primarily through the activation of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. By activating FXR, this compound helps to reduce bile acid levels and improve liver function . Additionally, as a tyrosinase inhibitor, this compound interferes with the enzyme’s activity, reducing melanin production and potentially lightening skin pigmentation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound Structural Class FXR Activation Key Interactions Efficacy (TBA Reduction) Clinical Status
This compound Isoflavonoid glucoside EC50 not reported; G-score: -16.192 kJ/mol H-bonds: ARG278, ASN307, TYR383, SER346; π-π: HIS308 ~50% (high dose) Preclinical
OCA (Obeticholic Acid) Bile acid derivative EC50: 99 nM Hydrophobic interactions; H-bonds with SER336, ARG328 ~55% (10 mg/kg) FDA-approved (PBC, PSC)
LH-10 Synthetic FXR agonist EC50 not reported Not fully characterized ~45% Preclinical
Compound 27 Non-steroidal agonist EC50: 120 nM Binds FXR LBD with van der Waals interactions ~48% Preclinical
Isoliquiritin Apioside Flavonoid glycoside Not an FXR agonist; FXa IC50: 48.54 mM Glycosylation at position 7 reduces FXa activity N/A Investigational
Key Findings:

This compound vs. OCA :

  • This compound matches OCA's efficacy in reducing TBA and liver enzymes (ALT, AST) at high doses but lacks OCA's pruritus risk .
  • Structural differences: this compound’s glycosylation enhances solubility but may limit bioavailability compared to OCA’s bile acid scaffold .

This compound vs. LH-10/Compound 27 :

  • This compound shows comparable cholestasis relief but with dual activity (tyrosinase inhibition, IC50: 0.072 mM ), unlike single-target synthetic agonists .

This compound vs. Isoliquiritin Apioside :

  • Glycosylation at position 7 in this compound reduces FXa inhibition but enhances FXR specificity, demonstrating structure-activity trade-offs .

Biological Activity

Licraside, a naturally occurring prenylated coumarin, is primarily derived from the licorice plant (Glycyrrhiza spp.) and has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and cholestasis-relieving properties, supported by case studies and research findings.

This compound's chemical structure contributes to its biological activity. It acts as a potent agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and homeostasis. The activation of FXR by this compound leads to various physiological effects, including:

  • Regulation of bile acid homeostasis
  • Induction of apoptosis in cancer cells
  • Suppression of inflammatory responses

Structural Characteristics

PropertyDescription
Chemical FormulaC₁₉H₁₈O₇
Molecular Weight362.35 g/mol
SourceDerived from Glycyrrhiza spp.

Anti-Cancer Effects

This compound has demonstrated promising anti-cancer properties across various studies. It inhibits the proliferation and migration of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.

Case Study: Esophageal Squamous Carcinoma

A study published in "Oncology Reports" highlighted that this compound significantly suppressed the growth and migration of human esophageal squamous carcinoma cells. The results indicated that this compound could be a potential candidate for developing new cancer therapies .

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory and immunomodulatory effects. Research indicates that it can suppress the production of pro-inflammatory mediators and cytokines, making it a candidate for treating inflammatory diseases.

  • Inhibition of pro-inflammatory cytokines : this compound reduces levels of TNF-alpha, IL-6, and IL-1β.
  • Modulation of immune response : It influences the activity of various immune cells, thereby promoting an anti-inflammatory environment .

Cholestasis Treatment

This compound's role as an FXR agonist positions it as a potential therapeutic agent for cholestasis—a condition characterized by impaired bile flow.

Research Findings

In a study utilizing an ANIT-induced cholestasis animal model, this compound treatment resulted in significant reductions in biliary total bile acids (TBA), serum ALT, AST, GGT, ALP, TBIL, and TBA levels. Histopathological analysis revealed protective effects against liver injury induced by cholestasis .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInhibits cell proliferation and induces apoptosis in cancer cells,
Anti-InflammatoryReduces pro-inflammatory cytokines; modulates immune response,
Cholestasis ReliefFXR agonist; improves bile acid metabolism ,

Safety Profile and Toxicology

This compound has been evaluated for its safety profile through various toxicological studies. Results indicate that it has low acute toxicity with an LD50 greater than 5 g/kg in rats. Furthermore, chronic exposure did not result in significant adverse effects on reproductive health or cause dermal irritation.

Clinical Observations

Clinical assessments have shown that while oral administration can lead to mild hypokalemia and electrolyte imbalances, these symptoms typically resolve after discontinuation .

Q & A

Q. What is the primary molecular mechanism of Licraside in alleviating cholestasis, and how can this mechanism be validated experimentally?

this compound functions as a potent farnesoid X receptor (FXR) agonist, modulating bile acid homeostasis. Key interactions include hydrogen bonds with residues like ARG278 and ASN307, π-π stacking with HIS308, and hydrophobic interactions critical for FXR activation . To validate this:

  • Use virtual screening (e.g., molecular docking with tools like AutoDock Vina) to replicate binding poses observed in crystallographic studies.
  • Conduct cell-based reporter assays (e.g., luciferase assays) to measure FXR activation efficacy.
  • Compare results with known FXR agonists (e.g., OCA) to establish relative potency .

Q. Which biochemical markers are most relevant for assessing this compound's efficacy in preclinical cholestasis models?

Key biomarkers include:

Marker Role Measurement Method
Serum ALT/ASTLiver injury indicatorsEnzymatic colorimetric assays
Biliary TBABile acid accumulationLC-MS/MS quantification
Serum ALP/GGTCholestasis severitySpectrophotometry
Liver histopathologyCellular damage visualizationH&E staining, microscopy
These markers were validated in ANIT-induced cholestatic mice, showing this compound's dose-dependent reduction in TBA, ALT, and AST levels .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro FXR activation data and in vivo therapeutic outcomes for this compound?

Contradictions may arise from differences in bioavailability, metabolic stability, or off-target effects. Methodological steps:

  • Pharmacokinetic profiling : Assess this compound’s absorption, distribution, and metabolism using LC-MS/MS in plasma and liver tissue.
  • Tissue-specific FXR activation : Compare liver vs. intestinal FXR activity via qPCR of target genes (e.g., SHP, BSEP).
  • Knockout models : Use FXR-null mice to confirm target specificity .

Q. What experimental design considerations are critical for optimizing this compound's dose-response studies in rodent models?

  • Dose selection : Start with in silico predictions (e.g., ED50 from cell assays) to define low, medium, and high doses.
  • Endpoint timing : Align with disease progression (e.g., 48–72 hrs post-ANIT induction for peak cholestasis).
  • Control groups : Include vehicle, disease (ANIT-only), and positive control (OCA) for benchmarking.
  • Blinding and randomization : Mitigate bias in histopathological scoring .

Q. How can researchers leverage structural insights from this compound-FXR binding to design derivatives with improved potency?

  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., furan hydroxyls, phenol rings) and test binding affinity via SPR or ITC.
  • Molecular dynamics simulations : Analyze stability of this compound-FXR complexes over 100+ ns trajectories to identify critical interaction residues.
  • In silico mutagenesis : Predict the impact of FXR mutations (e.g., TYR383A) on binding energy using tools like FoldX .

Q. What methodologies are recommended for analyzing this compound's off-target effects in multi-omic datasets?

  • Transcriptomics : RNA-seq of this compound-treated hepatocytes to identify dysregulated pathways beyond FXR (e.g., PPARα, LXR).
  • Proteomics : SILAC-based quantification to detect changes in bile acid transporters (e.g., NTCP, OATP).
  • Metabolomics : Untargeted LC-MS to screen for unintended bile acid metabolites or lipidomic shifts .

Methodological Guidelines

  • Literature Review : Use databases like PubMed and Scopus with keywords "this compound," "FXR agonists," and "cholestasis therapy." Exclude non-peer-reviewed sources (e.g., ) .
  • Data Reproducibility : Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including compound characterization (e.g., NMR, HPLC purity) and statistical analysis methods .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting and obtain institutional ethics approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licraside
Reactant of Route 2
Licraside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.